2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one
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Overview
Description
2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that features a thiazole ring fused with a benzochromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-phenyl-1,3-thiazole-2-amine with 3H-benzo[f]chromen-3-one in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating the mixture in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and benzochromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest. This mechanism is similar to that of certain anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Benzochromenone derivatives: Compounds with the benzochromenone structure also show comparable properties in terms of reactivity and applications.
Uniqueness
2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one is unique due to the combination of the thiazole and benzochromenone moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO2S/c24-22-18(21-23-19(13-26-21)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-20(17)25-22/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIZFIDZMHTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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